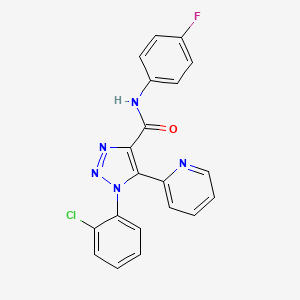
1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, compounds like this one, which contain phenyl rings and a triazole group, are aromatic and have interesting chemical properties. They might be used in the development of pharmaceuticals or as intermediates in chemical synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, where a nucleophile (an electron-rich species) attacks an electrophile (an electron-deficient species). For example, the reaction of a phenyl ring with a halogen can introduce a halogen atom to the ring .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These techniques can provide information about the positions of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, such as NMR spectroscopy, mass spectrometry, and chromatography. These techniques can provide information about the reactivity of the compound and its behavior in different chemical environments .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various laboratory techniques. These properties can provide important information about how the compound behaves under different conditions .科学的研究の応用
Antioxidant and Antiradical Activities
Compounds structurally related to "1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide" have been synthesized and evaluated for their antioxidant and antiradical activities. For instance, a series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were prepared and showed promising antioxidant and antiradical properties (Bekircan et al., 2008).
Antitubercular and Antibacterial Activities
Novel N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, similar in structure, have been synthesized and screened for their antitubercular and antibacterial activities. Some derivatives showed more potent activity than reference drugs, highlighting the potential of such compounds in antimicrobial applications (Bodige et al., 2020).
Radiotracer for CB1 Cannabinoid Receptors
The feasibility of synthesizing radiolabeled compounds for studying CB1 cannabinoid receptors has been demonstrated. Such research indicates the potential of triazole derivatives in the development of radiotracers for positron emission tomography (PET) imaging of brain receptors (Katoch-Rouse & Horti, 2003).
Antitumor and Antimicrobial Activities
The synthesis of N-arylpyrazole-containing enaminones and their derivatives has been explored for their potential in antitumor and antimicrobial applications. Some compounds showed inhibitory effects comparable to standard drugs against human breast and liver carcinoma cell lines, along with antimicrobial activity (Riyadh, 2011).
Structural Characterization and Synthesis
Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been synthesized and characterized, providing insights into the structural aspects of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
作用機序
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable. Safety data sheets (SDS) provide information on the hazards associated with a compound, as well as guidelines for safe handling and storage .
将来の方向性
特性
IUPAC Name |
1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN5O/c21-15-5-1-2-7-17(15)27-19(16-6-3-4-12-23-16)18(25-26-27)20(28)24-14-10-8-13(22)9-11-14/h1-12H,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOQPFUNNGNQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2679722.png)

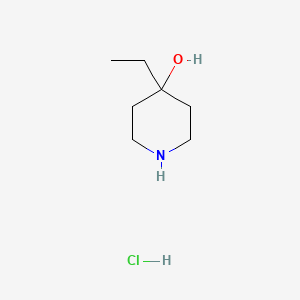
![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2679729.png)
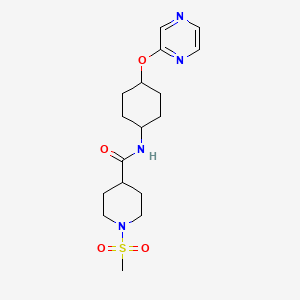
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2679735.png)
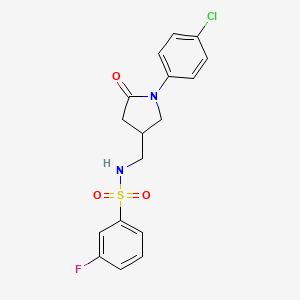
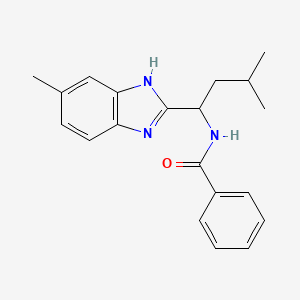
![(1R,5R)-Bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2679739.png)
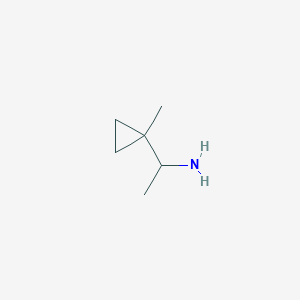
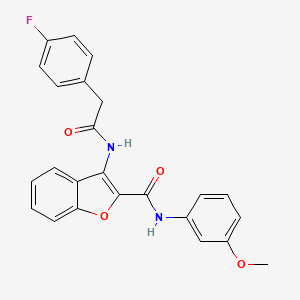
![5-[(2,5-Dioxooxolan-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2679742.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2679744.png)
